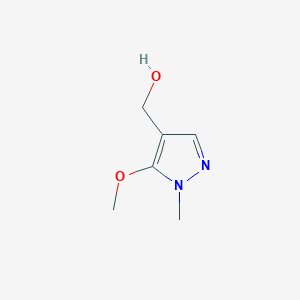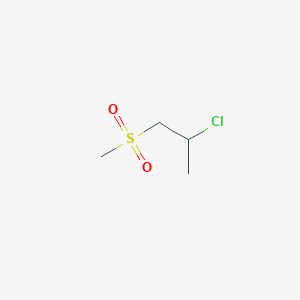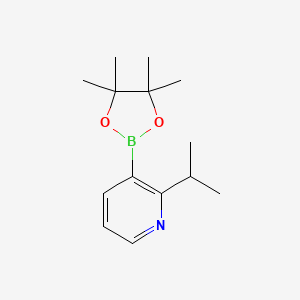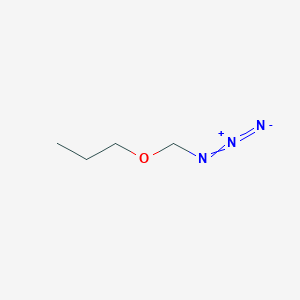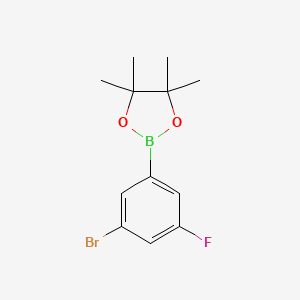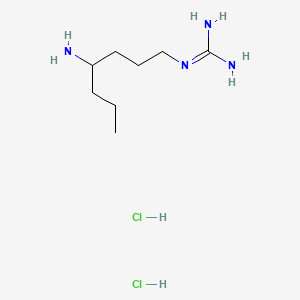
N''-(4-aminoheptyl)guanidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-(4-aminoheptyl)guanidine dihydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, biochemistry, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a guanidine group attached to a heptyl chain with an amino group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-aminoheptyl)guanidine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminoheptanenitrile with guanidine hydrochloride under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired guanidine derivative.
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis. This approach provides a straightforward and efficient route to diverse guanidines, including N’'-(4-aminoheptyl)guanidine dihydrochloride, with yields up to 81% .
Industrial Production Methods
Industrial production of N’'-(4-aminoheptyl)guanidine dihydrochloride often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N’'-(4-aminoheptyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N’'-(4-aminoheptyl)guanidine dihydrochloride can yield oxo-guanidines, while reduction can produce primary amines.
科学研究应用
N’'-(4-aminoheptyl)guanidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of N’'-(4-aminoheptyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This compound can also inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- N-(4-aminobutyl)guanidine dihydrochloride
- N-(4-aminomethylphenyl)guanidine dihydrochloride
- N-(4-aminopropyl)guanidine dihydrochloride
Uniqueness
N’'-(4-aminoheptyl)guanidine dihydrochloride is unique due to its longer heptyl chain, which can influence its chemical reactivity and biological activity. The presence of the amino group at the fourth position also provides distinct properties compared to other guanidine derivatives, making it a valuable compound for various applications .
属性
分子式 |
C8H22Cl2N4 |
|---|---|
分子量 |
245.19 g/mol |
IUPAC 名称 |
2-(4-aminoheptyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C8H20N4.2ClH/c1-2-4-7(9)5-3-6-12-8(10)11;;/h7H,2-6,9H2,1H3,(H4,10,11,12);2*1H |
InChI 键 |
PJYCTHUYXVBAFF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCCN=C(N)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
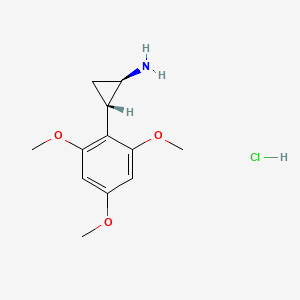
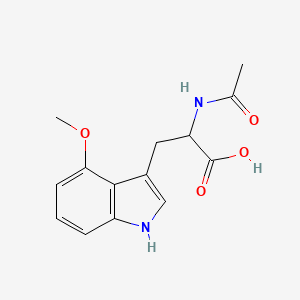
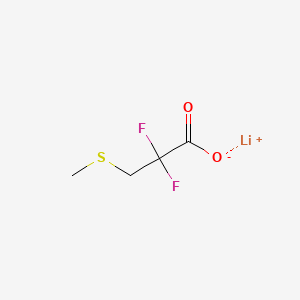
![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)
